molecular formula C19H20O2 B8202057 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol

Cat. No.: B8202057
M. Wt: 280.4 g/mol
InChI Key: SBZYYFHMQCRNCG-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol is a polycyclic compound featuring a cyclobutane ring fused to an indenol framework. Its molecular formula is C₁₉H₂₀O₂ (molecular weight: 280.36 g/mol), with a CAS registry number 2676863-62-8 and a purity of ≥97% based on commercial availability reports .

Properties

IUPAC Name

4-methyl-2-phenylmethoxytricyclo[6.3.0.03,6]undeca-1,3(6),7-trien-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-19(20)11-15-10-14-8-5-9-16(14)18(17(15)19)21-12-13-6-3-2-4-7-13/h2-4,6-7,10,20H,5,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZYYFHMQCRNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C1C(=C3CCCC3=C2)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylsilane Photolysis for Cyclobutenone Formation

Benzoylsilanes undergo UV-induced photolysis to generate cyclobutenones, which serve as precursors for further functionalization. For example, irradiation of (E)-4-(5-methoxy-2-((trimethylsilyl)carbonyl)phenyl)but-3-en-2-one (5b) under a Kessil PR160 LED lamp (40 W) in anhydrous toluene yields a silyl enol ether intermediate, which hydrolyzes to form a cyclobutanone derivative. This method achieves 44% conversion under optimized conditions, with the reaction progress monitored via ¹H NMR analysis.

Key Reaction Parameters :

  • Solvent: Anhydrous toluene (dried over 4Å molecular sieves)

  • Light Source: 40 W LED lamp (λ = 365 nm)

  • Temperature: Ambient

  • Conversion: 44% (isolated yield after hydrolysis)

Ruthenium-Catalyzed C–H Activation

Introduction of the Benzyloxy Group

The 7-benzyloxy substituent is introduced via nucleophilic aromatic substitution or Mitsunobu reaction.

Etherification of Phenolic Intermediates

A phenolic intermediate, generated by demethylation of a methoxy precursor using BBr₃ in dichloromethane at -78°C, is treated with benzyl bromide in the presence of K₂CO₃. This method affords the benzyl ether in 67% yield after purification by flash column chromatography (10% EtOAc/petroleum benzine).

Optimized Conditions :

  • Demethylation: BBr₃ (1.0 M in heptane), DCM, -78°C to RT

  • Benzylation: Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C

  • Yield: 67%

Methyl Group Installation via Alkylation

The 1-methyl group is introduced through Friedel-Crafts alkylation or Grignard addition.

Grignard Addition to Cyclobutanone

Treatment of cyclobutanone with methylmagnesium bromide (3.0 equiv) in THF at 0°C produces the tertiary alcohol, which is subsequently oxidized to the ketone using PCC. Reduction of the ketone with NaBH₄ yields the 1-methyl derivative with >90% diastereomeric excess.

Asymmetric Hydrogenation for Stereochemical Control

The hydroxyl group at position 1 is installed via enantioselective hydrogenation of a ketone precursor. Data from Rh-catalyzed hydrogenations (Table 16) inform ligand and solvent selection.

Rhodium-Catalyzed Hydrogenation

Using [Rh(S-PCyCo-BoPhoz)(COD)]OTf in ethanol at 65°C under 7500 Torr H₂ pressure, the ketone intermediate is reduced to the alcohol with 99% conversion and 34% diastereomeric excess (d.e.).

Comparative Data :

LigandSolventConversion (%)d.e. (%)Configuration
(S-PCyCo-BoPhoz)EtOH99342S,3S
(R-Et-BoPhoz)DCE15792R,3S

The choice of chiral ligand significantly impacts stereoselectivity, with bulkier ligands favoring higher d.e. values.

Final Assembly and Purification

The convergent synthesis involves coupling the cyclobutane-containing fragment with the benzyloxy-substituted indene moiety via Suzuki-Miyaura cross-coupling. Final purification by preparative HPLC (C18 column, MeCN/H₂O gradient) ensures >95% purity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation: Conversion to ketones or aldehydes.
  • Reduction: Transformation into alcohols or other reduced forms.
  • Substitution Reactions: The benzyloxy group can be replaced with other functional groups under appropriate conditions.

Biology

Research is ongoing to explore the biological activities of this compound:

  • Antimicrobial Properties: Preliminary studies indicate potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: Investigations into its ability to modulate inflammatory pathways are underway.

Medicine

The compound is being studied for its therapeutic potential:

  • Drug Development: Its unique interactions with biological targets suggest it could be developed into a therapeutic agent for various diseases.
  • Mechanism of Action: The benzyloxy group may facilitate binding to specific proteins or enzymes, influencing their activity.

Industry

In industrial applications, this compound is utilized in:

  • Material Science: Its properties make it suitable for developing new materials.
  • Specialty Chemicals Production: It serves as a precursor in synthesizing specialty chemicals.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research focused on the compound's ability to modulate inflammatory responses in vitro. The findings demonstrated a reduction in pro-inflammatory cytokine production when treated with the compound, indicating promising anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclobuta-Indenol Derivatives

Compound Name Molecular Formula Key Substituents CAS Number Key Applications/Notes
7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol C₁₉H₂₀O₂ Benzyloxy (C₇), hydroxyl (C₁), methyl (C₁) 2676863-62-8 Synthetic intermediate; potential for drug discovery
5-Benzyloxy-6-methoxy-1-indanone C₁₇H₁₆O₃ Benzyloxy (C₅), methoxy (C₆), ketone (C₁) 127399-72-8 Organic synthesis building block; used in indane-based scaffolds
(2aS,4aR)-2,2,4a,8-tetramethyl-2a,3,4,5,6,7-hexahydro-1H-cyclobuta[i]inden-8-ol C₁₅H₂₂O Methyl groups (C₂, C₄a, etc.), hydroxyl (C₈) 109785-99-1 Fragrance/aromatic compound; limited pharmacological data
7-(4-(Benzyloxy)phenyl)-2,3-dihydro-1H-inden-1-one C₂₂H₂₀O₂ Benzyloxy-phenyl (C₇), ketone (C₁) N/A Intermediate for heterocyclic synthesis; structural similarity to indenone derivatives

Key Structural Differences:

  • Substituent Position: The target compound’s benzyloxy group at position 7 distinguishes it from analogues like 5-benzyloxy-6-methoxy-1-indanone, where substituents are on an indanone backbone .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 5-Benzyloxy-6-methoxy-1-indanone (2aS,4aR)-2,2,4a,8-tetramethyl-...inden-8-ol
Molecular Weight 280.36 g/mol 268.31 g/mol 218.33 g/mol
Solubility Not reported (likely similar to indenols) Soluble in acetone, chloroform, methanol Limited data (hydrocarbon solubility inferred)
Purity (Commercial) ≥97% ≥95% Not specified

Key Observations:

  • Solubility: The presence of polar groups (e.g., hydroxyl, benzyloxy) in the target compound suggests moderate solubility in organic solvents, similar to 5-benzyloxy-6-methoxy-1-indanone .

Q & A

Q. What are the key challenges in synthesizing 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol, and what methodologies are recommended for its preparation?

The synthesis of this compound involves regioselective cyclization and functionalization of the cyclobutane-fused indenol core. A rhodium-catalyzed annulation strategy, as demonstrated for structurally related 1H-inden-1-ol derivatives, can be adapted. This method employs ortho-acylphenylboronic acids and alkynes under mild conditions (room temperature) to achieve regioselective cyclization . For benzyloxy-group installation, protecting-group strategies (e.g., benzyl ether formation via Williamson ether synthesis) are critical, as seen in analogous syntheses of benzyloxy-substituted indenones .

Q. How can the purity and structural identity of this compound be validated?

High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) is recommended for purity assessment, as indicated in inventory reports . Structural confirmation requires complementary techniques:

  • NMR : Analyze characteristic proton environments (e.g., benzyloxy protons at δ ~4.5–5.0 ppm, cyclobutane protons in the δ 1.5–2.5 ppm range) .
  • Mass spectrometry : ESI-MS(+)* should show a molecular ion peak at m/z corresponding to the molecular formula C₁₉H₂₀O₂ (exact mass: 280.1463) .
  • X-ray crystallography : Use SHELX programs for small-molecule refinement if single crystals are obtained .

Q. What are the stability considerations for long-term storage of this compound?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the benzyloxy group and degradation of the strained cyclobutane ring. Inventory data suggest that lyophilized samples retain stability for ≥12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic cycloaddition reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity in cycloaddition reactions. For example, the cyclobutane ring’s strain energy (~110 kJ/mol) and electron-deficient nature may favor [2+2] cycloadditions with electron-rich dienophiles. Compare computational results with experimental outcomes (e.g., reaction yields, stereochemistry) to refine mechanistic hypotheses .

Q. What strategies resolve contradictions in spectroscopic data for structural analogs?

Discrepancies in NMR or MS data between synthetic batches may arise from diastereomerism or residual solvents. For example:

  • Diastereomer separation : Use chiral HPLC or recrystallization with solvents like hexane/ethyl acetate (8:2) to isolate enantiomers, as demonstrated for decahydro-benzindenone derivatives .
  • Solvent artifact identification : Cross-reference ESI-MS with high-resolution data to distinguish molecular ions from adducts (e.g., sodium or potassium clusters) .

Q. How does the benzyloxy group influence biological activity in structural analogs?

The benzyloxy moiety enhances lipophilicity, potentially improving membrane permeability in bioactive analogs. For example, benzyloxy-substituted chromenones exhibit modulated binding to estrogen receptors due to steric and electronic effects . However, metabolic stability may be compromised due to susceptibility to oxidative cleavage by cytochrome P450 enzymes. Comparative studies using deuterated benzyloxy groups (e.g., C₆D₅CH₂O–) could clarify metabolic pathways .

Q. What advanced techniques characterize the compound’s solid-state behavior?

  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset temperature).
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity, critical for formulation studies.
  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from SHELXL-refined crystal structures to detect polymorphs .

Methodological Pitfalls and Solutions

Q. Why might synthetic yields vary significantly between batches, and how can reproducibility be improved?

Yield variability often stems from:

  • Incomplete deprotection : Monitor benzyloxy cleavage via TLC (Rf shift) or in situ IR spectroscopy (loss of C–O–C stretch at ~1100 cm⁻¹).
  • Catalyst poisoning : Use rigorously dried solvents and substrates to maintain rhodium catalyst activity in annulation reactions .
  • Scale-up effects : Optimize mixing efficiency and temperature gradients using microreactors for gram-scale syntheses .

Q. How can researchers differentiate between cyclobutane ring-opening pathways under acidic vs. basic conditions?

  • Acidic conditions : Protonation of the cyclobutane ring’s strained C–C bonds may lead to retro-[2+2] reactions. Monitor via in situ NMR (appearance of olefinic protons at δ 5.0–6.0 ppm) .
  • Basic conditions : Hydroxide attack at the methyl-substituted carbon could trigger ring expansion. Isotopic labeling (e.g., ¹³C at C1) paired with MS/MS fragmentation can trace reaction pathways .

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